

The Role of Brevican in Central Nervous System Injury Response: A Technical Guide

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Abstract

The adult central nervous system (CNS) exhibits limited capacity for regeneration following injury, largely due to the formation of a glial scar that presents a physical and chemical barrier to axonal regrowth. A key component of this inhibitory environment is the chondroitin sulfate proteoglycan (CSPG) family, of which **brevican** is a prominent, CNS-specific member. This technical guide provides an in-depth examination of the role of **brevican** in the CNS injury response, consolidating current knowledge on its expression, molecular interactions, and inhibitory signaling. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into **brevican** as a potential therapeutic target.

Introduction to Brevican

Brevican is a member of the lectican family of CSPGs, which also includes aggrecan, neurocan, and versican.[1] It is predominantly expressed in the CNS and is produced by both astrocytes and neurons.[2] **Brevican** is a crucial component of the perineuronal nets (PNNs), specialized extracellular matrix structures that enwrap the soma and dendrites of certain neurons and are involved in regulating synaptic plasticity.[2]

Two major isoforms of **brevican** exist: a secreted form that is the predominant isoform and a smaller, glycosylphosphatidylinositol (GPI)-anchored form that is attached to the cell membrane.[3] Following CNS injury, the expression of **brevican** is significantly upregulated, contributing to the inhibitory nature of the glial scar.[4]

Brevican in the Glial Scar and CNS Injury Response

Following traumatic injury to the CNS, such as spinal cord injury (SCI) or traumatic brain injury (TBI), a reactive cellular process known as gliosis occurs, leading to the formation of a glial scar. This scar is composed of reactive astrocytes, microglia, and other cell types, and is characterized by the dense deposition of extracellular matrix molecules, including CSPGs.

Brevican is one of the CSPGs that is markedly upregulated in the glial scar.[4][5] Its expression increases within days of the injury and can persist for months.[4] This sustained presence of **brevican** contributes to the chronic inhibition of axonal regeneration and functional recovery. The secreted isoform of **brevican** is particularly noted to be upregulated in response to CNS injury.

The inhibitory effects of **brevican** are attributed to its chondroitin sulfate side chains.[6] These negatively charged sugar chains interact with components on the neuronal surface, leading to growth cone collapse and the inhibition of neurite outgrowth.[6]

Quantitative Data on Brevican Expression in CNS Injury

The upregulation of **brevican** at both the mRNA and protein level is a consistent finding in various models of CNS injury. The following tables summarize the available quantitative data.

Table 1: Brevican Gene Expression Changes After Spinal Cord Injury in Rats

Time Point Post-Injury	Log2 Fold Change (Rostral to Lesion)
8 Days	2.5

Source: Time-Course Changes of Extracellular Matrix Encoding Genes Expression Level in the Spinal Cord Following Contusion Injury—A Data-Driven Approach

Table 2: Brevican Peptide Concentrations in Human Cerebrospinal Fluid (CSF) After Traumatic Brain Injury (TBI)

Patient Group	Observation
Acute TBI Patients	Significantly decreased concentrations of the majority of brevican peptides compared to a control group (idiopathic normal pressure hydrocephalus patients) ($p \leq 0.002$). [7] [8]
TBI Patients with Unfavorable Outcome	Two C-terminal brevican peptides showed a strong correlation with unfavorable outcome ($\rho = 0.85-0.93$, $p \leq 0.001$). [7] [8]

Source: Cerebrospinal fluid brevican and neurocan fragment patterns in human traumatic brain injury.

Note: The decrease in **brevican** peptides in CSF post-TBI is associated with increased activity of ADAMTS enzymes, which are responsible for **brevican** degradation.[\[7\]](#)[\[8\]](#)

Experimental Protocols for the Study of Brevican

Western Blotting for Brevican in CNS Tissue

This protocol is a representative method for detecting **brevican** protein levels in spinal cord tissue lysates.

1. Tissue Homogenization:

- Homogenize frozen spinal cord samples in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) containing a protease inhibitor cocktail.[9]
- Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C to remove cellular debris.[9]

2. Protein Quantification:

- Determine the protein concentration of the supernatants using a Bradford protein assay.
- Adjust the protein concentration to 1 mg/mL with homogenization buffer.[9]

3. Sample Preparation:

- Mix the protein samples with an equal volume of 2x Laemmli sample buffer (250 mM Tris-HCl, 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β -mercaptoethanol).[9]
- For analysis of the core protein, digest the samples with chondroitinase ABC (0.01 U/mL) for 3 hours at 37°C before adding the sample buffer.[10]

4. SDS-PAGE and Transfer:

- Separate the protein samples on a 6% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against **brevican** (e.g., rabbit anti-**brevican**, diluted 1:1000 in blocking buffer) overnight at 4°C.

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry for Brevican in Free-Floating Spinal Cord Sections

This protocol provides a method for the immunohistochemical localization of **brevican** in cryosections of rat spinal cord.

1. Tissue Preparation:

- Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Post-fix the spinal cord in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks.[\[11\]](#)
- Embed the tissue in OCT compound and freeze.
- Cut 40 µm thick sections on a cryostat and collect them as free-floating sections in PBS.[\[11\]](#)

2. Staining Procedure:

- Wash the sections three times for 10 minutes each in PBS.
- Perform antigen retrieval if necessary (e.g., by incubating in 10 mM sodium citrate buffer, pH 6.0, at 80°C for 30 minutes).

- Block the sections in a blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.[\[12\]](#)
- Incubate the sections with the primary antibody against **brevican** (diluted in incubation buffer, e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 48-72 hours at 4°C.[\[11\]](#)
[\[12\]](#)
- Wash the sections three times for 10 minutes each in PBS.[\[12\]](#)
- Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted in incubation buffer) for 2 hours at room temperature, protected from light.[\[13\]](#)
- Wash the sections three times for 10 minutes each in PBS.
- Mount the sections onto glass slides and coverslip with an anti-fade mounting medium.

In Vitro Neurite Outgrowth Assay

This assay is used to assess the inhibitory effect of **brevican** on neurite outgrowth from cultured neurons.

1. Preparation of Substrate-Coated Coverslips:

- Coat glass coverslips with poly-L-lysine (0.1 mg/mL) overnight at room temperature.[\[14\]](#)
- Wash the coverslips with sterile water.
- Coat the coverslips with a growth-permissive substrate such as laminin (5 µg/mL) for 2 hours at 37°C.[\[14\]](#)
- For the experimental condition, co-coat the coverslips with purified **brevican** at a desired concentration (e.g., 1-10 µg/mL).

2. Neuronal Cell Culture:

- Isolate primary neurons (e.g., cerebellar granule neurons or dorsal root ganglion neurons) from embryonic or neonatal rodents.

- Plate the dissociated neurons onto the coated coverslips in a defined culture medium.

3. Incubation and Fixation:

- Culture the neurons for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.[\[14\]](#)

4. Immunocytochemistry:

- Permeabilize the cells with 0.1% Triton X-100 in PBS.
- Block with a suitable blocking buffer.
- Incubate with a primary antibody against a neuronal marker (e.g., mouse anti- β -III tubulin, 1:500) overnight at 4°C.[\[14\]](#)
- Wash and incubate with a fluorescently labeled secondary antibody.

5. Analysis:

- Acquire images using a fluorescence microscope.
- Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average length of the longest neurite per neuron, and the number of branches per neuron.[\[15\]](#)

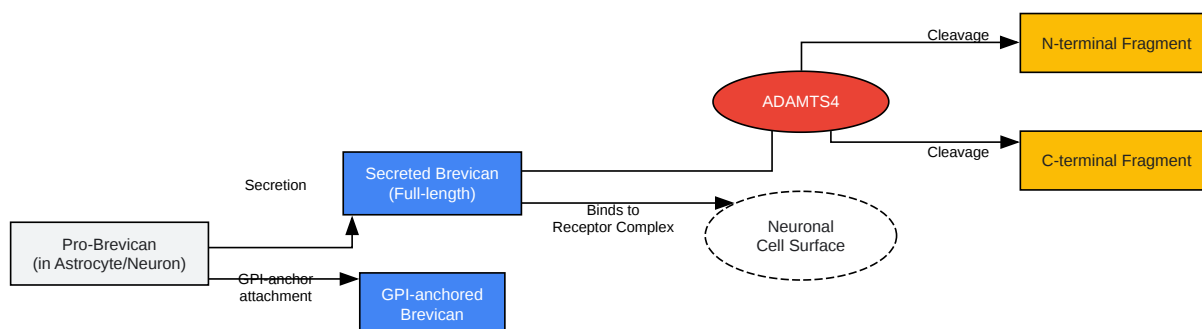
Brevican Signaling in Axon Growth Inhibition

Brevican, like other CSPGs, exerts its inhibitory effects on axon growth by interacting with cell surface receptors on neurons and activating downstream signaling cascades that lead to cytoskeletal changes and growth cone collapse.

Brevican Processing and Interaction with the Neuronal Cell Surface

Brevican is proteolytically cleaved by metalloproteinases of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, particularly ADAMTS4.[\[3\]](#) This cleavage

can modulate its activity and interaction with the extracellular matrix and cell surfaces.



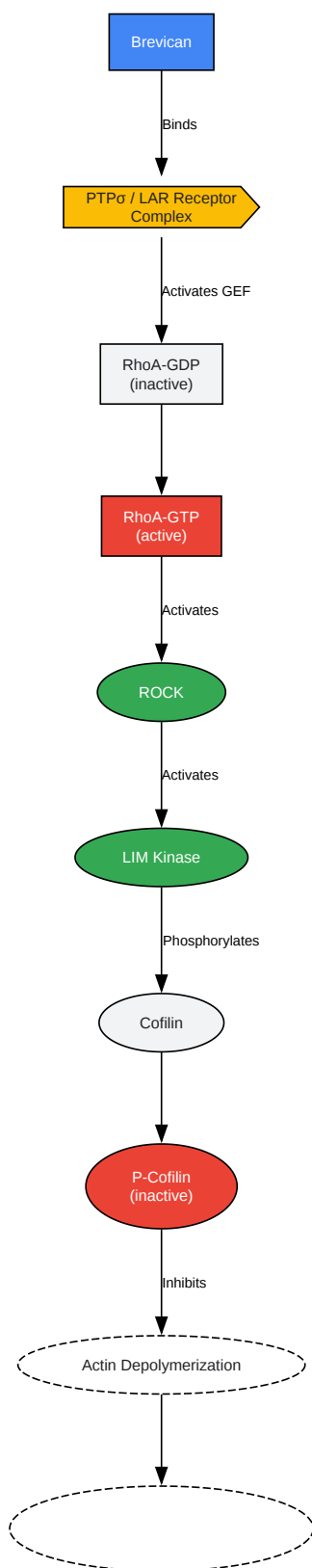
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Caption: **Brevican** processing and interaction with the neuronal surface.

Downstream Signaling Pathway

While a specific, high-affinity receptor solely for **brevican**'s inhibitory activity has not been definitively identified, it is understood to signal through receptor complexes that are also utilized by other CSPGs. These include Receptor Protein Tyrosine Phosphatases (RPTPs) such as PTP σ and Leukocyte common antigen-related (LAR).^[1]

Binding of **brevican** to these receptors is thought to trigger a conformational change that leads to the activation of the small GTPase RhoA. RhoA, in turn, activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK then phosphorylates and inactivates several substrates, leading to actin depolymerization, microtubule destabilization, and ultimately, growth cone collapse and inhibition of axon extension.



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Caption: **Brevican**-mediated inhibitory signaling pathway.

Brevican as a Therapeutic Target

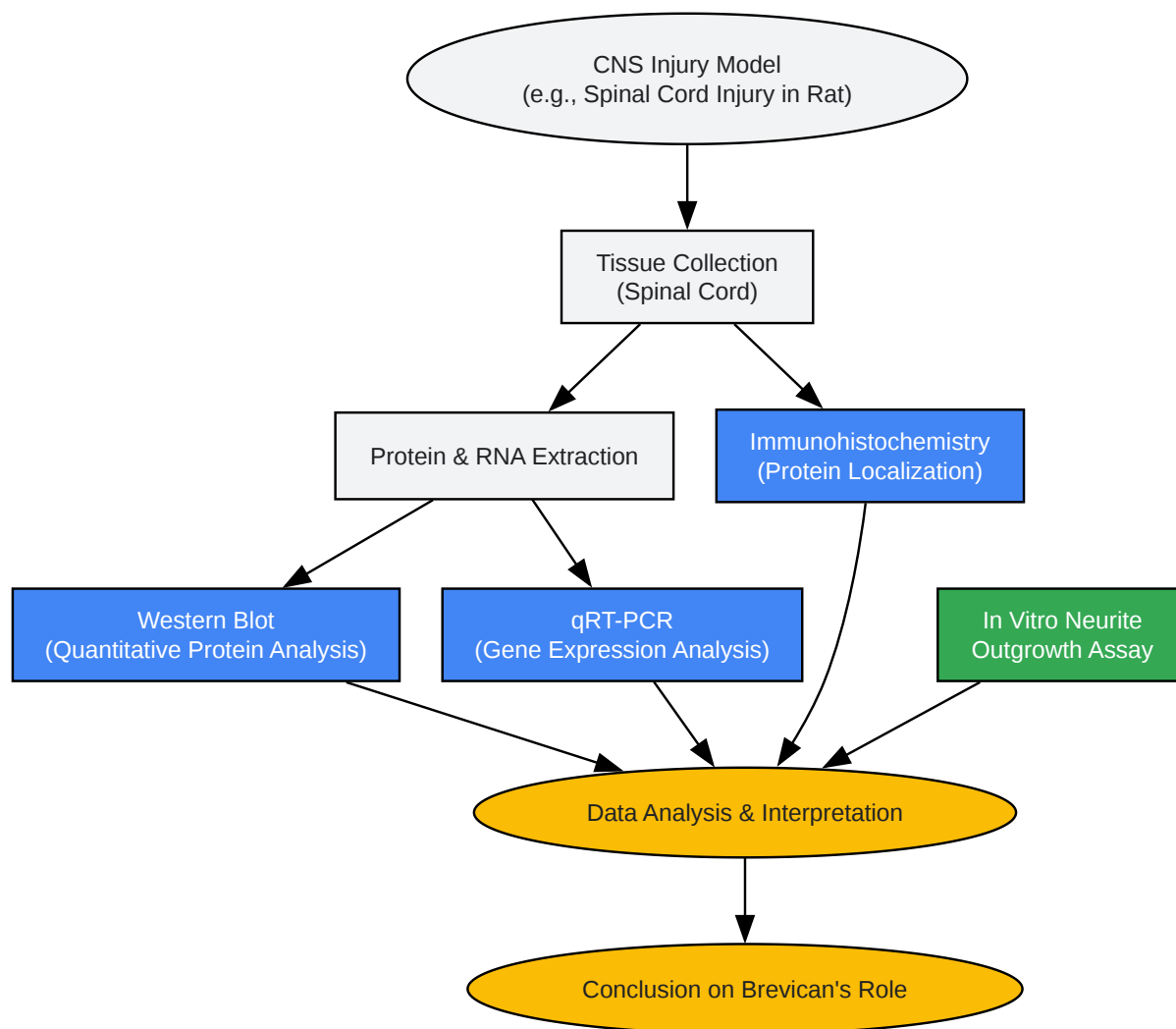
The inhibitory role of **brevican** in CNS regeneration makes it an attractive target for therapeutic intervention. Strategies to overcome **brevican**-mediated inhibition could include:

- Enzymatic degradation: The use of chondroitinase ABC to digest the inhibitory chondroitin sulfate chains of **brevican** has shown promise in promoting axonal regeneration in animal models.[\[2\]](#)
- Blocking **brevican**-receptor interactions: The development of small molecules or antibodies that block the binding of **brevican** to its neuronal receptors could prevent the activation of inhibitory signaling pathways.
- Inhibition of ADAMTS activity: Modulating the activity of ADAMTS enzymes could alter the processing of **brevican** and potentially reduce the generation of inhibitory fragments.

Conclusion

Brevican is a key inhibitory molecule in the CNS injury response, contributing significantly to the barrier to axonal regeneration presented by the glial scar. A thorough understanding of its expression, molecular interactions, and signaling pathways is crucial for the development of effective therapies to promote functional recovery after CNS injury. This technical guide provides a foundation of knowledge and practical methodologies to aid researchers in their efforts to unravel the complexities of **brevican**'s function and to explore its potential as a therapeutic target. Further research is needed to identify the specific neuronal receptors for **brevican** and to fully elucidate its downstream signaling cascades, which will be critical for the design of targeted and effective therapeutic strategies.

Experimental Workflow Diagram



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Caption: A representative experimental workflow for studying **brevican** in CNS injury.

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